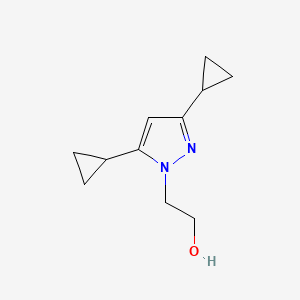

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(3,5-dicyclopropylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h7-9,14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXPRDPDDMMTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCO)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction Details

- The cyclization typically proceeds via condensation of hydrazine with α,β-unsaturated ketones or chalcones to yield pyrazole rings.

- Reaction conditions: reflux in ethanol, 12 hours.

- Purification: evaporation of solvent under reduced pressure and recrystallization from diethyl ether.

- The resulting pyrazoles are often solids, characterized by NMR (1H, 13C), IR, and mass spectrometry to confirm structure.

Functionalization with Ethan-1-ol Moiety

Alkylation or Nucleophilic Substitution to Attach Ethan-1-ol

- The attachment of the ethan-1-ol group to the pyrazole nitrogen can be achieved by reaction with 2-bromoethanol or 2-chloroethanol under basic conditions.

- Alternatively, reduction of pyrazole carboxylates to the corresponding methanol derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) has been reported, which can be adapted for ethan-1-ol side chain introduction.

- Typical procedure involves stirring the pyrazole carboxylate with LiAlH4 at 0°C for 1 hour, followed by quenching and purification by chromatography.

Example Procedure for Methanol Derivative Formation

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | Pyrazole carboxylate + LiAlH4 in THF, 0°C, 1 h | Formation of (pyrazol-3-yl)methanol derivatives |

| Purification | Silica gel chromatography (dichloromethane–ethanol) | Isolated alcohol derivative as oil or solid |

This method is adaptable for synthesizing ethan-1-ol derivatives by modifying the alkyl chain length or using appropriate halohydrins.

Representative Data Table of Related Pyrazole Derivatives Preparation

| Compound Type | Key Reagents/Conditions | Yield (%) | Physical State | Characterization Techniques |

|---|---|---|---|---|

| 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl) derivatives | Grignard reaction, condensation, cyclization with hydrazine hydrate | Up to 99 | Solid (recrystallized) | 1H NMR, 13C NMR, IR, MS |

| (1,5-Diphenyl-1H-pyrazol-3-yl)methanol derivatives | LiAlH4 reduction of pyrazole carboxylates in THF at 0°C | 65-80 | Oil or solid | 1H NMR, 13C NMR, HRMS |

| 2-(3-Alkoxy-1H-pyrazol-1-yl)azines | Alkylation with halohydrins under basic conditions | Variable | Oil or solid | NMR, HRMS |

Analytical and Spectroscopic Characterization

- NMR Spectroscopy: 1H NMR typically shows multiplets corresponding to cyclopropyl protons (δ ~1.1-2.6 ppm) and characteristic pyrazole ring protons (δ ~5-7 ppm). 13C NMR confirms cyclopropyl carbons and pyrazole carbons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- IR Spectroscopy: Identifies functional groups such as hydroxyl (OH) stretching (~3300 cm⁻¹) and pyrazole ring vibrations.

- Purity and Yield: Chromatographic purification ensures high purity; yields vary from moderate to excellent depending on reaction conditions.

Summary of Key Research Findings

- The combination of Grignard reaction for cyclopropyl introduction, followed by condensation and cyclization with hydrazine hydrate, is an efficient route to pyrazole cores bearing cyclopropyl groups with high yields and purity.

- Reduction of pyrazole carboxylates with LiAlH4 provides a straightforward method to obtain pyrazolyl alcohol derivatives, which can be further functionalized to ethan-1-ol analogs.

- Reaction conditions such as temperature control (0°C to room temperature), choice of solvent (THF, ethanol), and purification methods (chromatography, recrystallization) critically affect the yield and quality of the final compound.

- Spectroscopic data consistently support the proposed structures, ensuring reliable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol has been investigated for its potential therapeutic effects in treating various diseases. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or cellular signaling pathways. Preliminary studies suggest possible antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of more complex heterocyclic compounds. This feature is particularly valuable in developing new materials and exploring novel chemical processes.

Biological Research

Research into the biological activity of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol has revealed potential applications in biological systems. Investigations into its mechanism of action have shown that it may bind to specific receptors or enzymes, leading to alterations in biological functions. This property opens avenues for research into its use as a therapeutic agent or as a tool for studying biological mechanisms.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that treatment with 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol reduced pro-inflammatory cytokine production in cultured cells, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrazole core with analogs reported in the literature but differs in substituents and appended functional groups. Key structural distinctions include:

Key Observations :

- Substituent Effects: The dicyclopropyl groups in the target compound likely increase hydrophobicity and steric hindrance compared to the amino/hydroxy substituents in compounds 7a–b and 11a–b, which may enhance solubility via polar interactions .

- Core Structure Diversity: The ethanol chain in the target compound contrasts with the thiophene (7a–b) and pyran (11a–b) cores, which introduce conjugated π-systems capable of electronic delocalization. This difference could impact applications in optoelectronics or as enzyme inhibitors .

Key Observations :

- The thiophene and pyran analogs are synthesized via multicomponent reactions involving malononitrile or ethyl cyanoacetate, sulfur (for thiophenes), and reflux conditions .

Physicochemical and Functional Properties

While direct data for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol are lacking, inferences can be drawn from analogs:

- Solubility: Amino/hydroxy substituents in 7a–b and 11a–b likely enhance aqueous solubility compared to the hydrophobic cyclopropyl groups in the target compound.

- Reactivity: The ethanol group in the target compound may participate in esterification or etherification reactions, whereas the cyano/carboxylate groups in 7a–b and 11a–b enable nucleophilic substitutions or coordination chemistry .

- Biological Activity : Pyrazole-thiophene hybrids (e.g., 7a–b) are explored as kinase inhibitors due to their planar aromatic cores, whereas the steric bulk of the target compound might favor allosteric binding modes.

Biological Activity

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is a novel compound belonging to the pyrazole family, characterized by its unique structure that includes cyclopropyl groups and a hydroxyl group. Its molecular formula is CHNO, with a molecular weight of 192.26 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis and Properties

The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions, often employing ethylene oxide in the presence of a base to yield high purity and yield. The presence of the hydroxyl group in this compound significantly influences its chemical reactivity and biological activity compared to other similar pyrazole derivatives.

The biological activity of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects, such as antimicrobial and anti-inflammatory properties.

Case Studies

In a study focusing on pyrazole derivatives, several compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain pyrazole derivatives had MIC values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .

Additionally, another investigation highlighted that compounds with hydroxyl groups showed improved inhibitory actions against microbial growth compared to their non-hydroxylated counterparts . This suggests that the hydroxyl group present in 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol could enhance its biological efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds containing the pyrazole core have shown significant antiproliferative activity against HeLa and HCT116 cells, indicating potential applications in cancer therapy . Although specific data for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is still emerging, its structural characteristics align with those of other bioactive pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole rings. For example, refluxing 3,5-dicyclopropylpyrazole with 2-bromoethanol in ethanol under basic conditions (e.g., K₂CO₃) yields the target compound. Reaction optimization includes:

- Temperature : 70–80°C (prevents side reactions like oxidation).

- Solvent : Ethanol or DMF (polar aprotic solvents enhance nucleophilic substitution).

- Catalyst : Triethylamine or pyridine (neutralizes HBr byproduct).

- Yield : Typically 60–75% after column chromatography .

Q. How is the purity and structural integrity of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol validated in experimental settings?

- Analytical Techniques :

- NMR Spectroscopy : NMR (δ 1.2–1.5 ppm for cyclopropyl CH₂; δ 3.7–4.2 ppm for ethanol CH₂).

- IR Spectroscopy : O–H stretch (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological activities have been reported for pyrazole-ethanol derivatives?

- Findings : Related compounds exhibit antimicrobial and anti-inflammatory properties. For example, 2-(5-ethyl-3-pyrazinyl-1H-pyrazol-1-yl)ethanol showed MIC values of 8–16 µg/mL against S. aureus and E. coli. Activity is attributed to hydrogen bonding between the ethanol moiety and bacterial enzyme active sites .

Advanced Research Questions

Q. How do steric effects from cyclopropyl groups influence the compound’s reactivity in catalytic applications?

- Mechanistic Insight : Cyclopropyl substituents induce steric hindrance, reducing nucleophilic attack at the pyrazole N1 position. X-ray crystallography (e.g., analogous structures in ) reveals dihedral angles >120° between cyclopropyl and pyrazole planes, limiting π-π stacking interactions .

Q. What strategies resolve contradictions in spectroscopic data vs. computational modeling for this compound?

- Case Study : Discrepancies in NMR shifts (e.g., calculated vs. observed carbonyl signals) arise from solvent effects or crystal packing. Use DFT calculations (B3LYP/6-311+G**) with implicit solvent models (e.g., PCM) to reconcile data .

Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via LC-MS.

- Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C).

- Key Finding : Ethanol hydroxyl group undergoes oxidation to ketone at pH >10 .

Key Research Gaps and Recommendations

- Crystallographic Data : No X-ray structure for the exact compound exists. Use isostructural analogs (e.g., ) to predict intermolecular interactions .

- Degradation Pathways : Study oxidation mechanisms under aerobic conditions using ESR to detect radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.